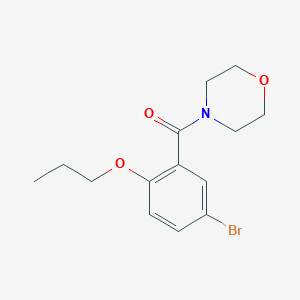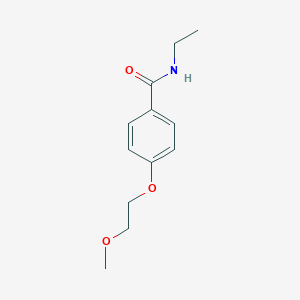![molecular formula C19H22N2O3 B495523 2-{[3-(isopentyloxy)benzoyl]amino}benzamide](/img/structure/B495523.png)
2-{[3-(isopentyloxy)benzoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(isopentyloxy)benzoyl]amino}benzamide is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a carbamoyl group attached to a phenyl ring and a benzamide moiety with a 3-methylbutoxy substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(isopentyloxy)benzoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzoic acid with 3-methylbutanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with an appropriate isocyanate to introduce the carbamoyl group, followed by a coupling reaction with 3-(3-methylbutoxy)benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反应分析
Types of Reactions
2-{[3-(isopentyloxy)benzoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ethers.
科学研究应用
2-{[3-(isopentyloxy)benzoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[3-(isopentyloxy)benzoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-carbamoylphenyl)-3-methoxybenzamide
- N-(2-carbamoylphenyl)-3-ethoxybenzamide
- N-(2-carbamoylphenyl)-3-butoxybenzamide
Uniqueness
2-{[3-(isopentyloxy)benzoyl]amino}benzamide is unique due to the presence of the 3-methylbutoxy substituent, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to other similar compounds.
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4g/mol |
IUPAC 名称 |
2-[[3-(3-methylbutoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)10-11-24-15-7-5-6-14(12-15)19(23)21-17-9-4-3-8-16(17)18(20)22/h3-9,12-13H,10-11H2,1-2H3,(H2,20,22)(H,21,23) |
InChI 键 |
POAGRKOYUWIIKG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
规范 SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-2-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B495440.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B495442.png)
![N-acetyl-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B495447.png)
![5-Benzyl-2-{[(4-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B495448.png)
![5-bromo-N-[2-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B495449.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B495451.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B495452.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B495453.png)
![5-bromo-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B495456.png)
![N-(2-furylmethyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B495457.png)
![N-(4-{[ethyl(1-naphthyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B495459.png)


